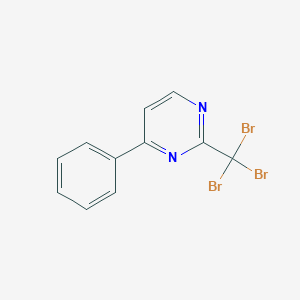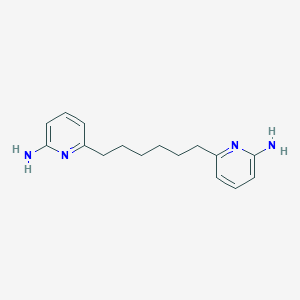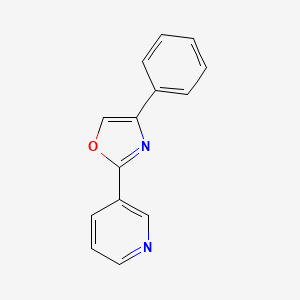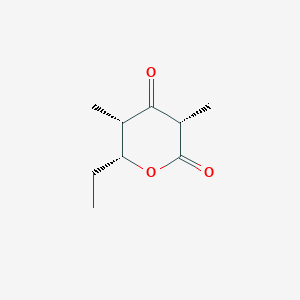
4-Phenyl-2-(tribromomethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(tribromomethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The compound this compound is characterized by a phenyl group attached to the fourth position and a tribromomethyl group attached to the second position of the pyrimidine ring.
Méthodes De Préparation
The synthesis of 4-Phenyl-2-(tribromomethyl)pyrimidine typically involves the bromination of 4-phenyl-2-methylpyrimidine. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure the selective tribromination of the methyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve continuous flow processes or batch reactors, where the reaction parameters are carefully controlled to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
4-Phenyl-2-(tribromomethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The tribromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives under specific conditions.
Common reagents used in these reactions include nucleophiles like amines, thiols, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
4-Phenyl-2-(tribromomethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(tribromomethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The tribromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
4-Phenyl-2-(tribromomethyl)pyrimidine can be compared with other similar compounds, such as:
4-Phenyl-2-methylpyrimidine: Lacks the tribromomethyl group, resulting in different reactivity and biological activities.
2-(Tribromomethyl)pyrimidine:
4-Phenylpyrimidine: Lacks both the tribromomethyl and methyl groups, leading to different chemical behavior and uses.
The uniqueness of this compound lies in the presence of both the phenyl and tribromomethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
399023-85-9 |
|---|---|
Formule moléculaire |
C11H7Br3N2 |
Poids moléculaire |
406.90 g/mol |
Nom IUPAC |
4-phenyl-2-(tribromomethyl)pyrimidine |
InChI |
InChI=1S/C11H7Br3N2/c12-11(13,14)10-15-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
WUHVMCKEOOOMHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC=C2)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)

![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)




